molecular formula C20H17N3O4 B11963964 N-(4-Ethylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide

N-(4-Ethylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide

Cat. No.: B11963964
M. Wt: 363.4 g/mol
InChI Key: RWIBTOGUBPXRDO-SRZZPIQSSA-N
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Description

N-(4-Ethylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound that features a chromen-4-one moiety and a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide typically involves the condensation of 4-oxo-4H-chromen-3-carbaldehyde with N-(4-ethylphenyl)hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using more efficient purification techniques, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce diols.

Scientific Research Applications

N-(4-Ethylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-Ethylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets. The chromen-4-one moiety can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazinyl group may also form covalent bonds with biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide
  • N-(4-Phenylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide
  • N-(4-Chlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide

Uniqueness

N-(4-Ethylphenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-(4-oxochromen-3-yl)methylideneamino]oxamide

InChI

InChI=1S/C20H17N3O4/c1-2-13-7-9-15(10-8-13)22-19(25)20(26)23-21-11-14-12-27-17-6-4-3-5-16(17)18(14)24/h3-12H,2H2,1H3,(H,22,25)(H,23,26)/b21-11+

InChI Key

RWIBTOGUBPXRDO-SRZZPIQSSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=COC3=CC=CC=C3C2=O

Origin of Product

United States

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